
Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)
説明
Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) is a platinum-based compound known for its antineoplastic properties. It is an analog of cisplatin, a widely used chemotherapy drug, but with reduced nephrotoxicity. This compound has garnered attention due to its potential in cancer treatment, offering a promising alternative with fewer side effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) typically involves the reaction of carboplatin with hydrogen peroxide. The process includes the following steps:
- Dissolving carboplatin in water.
- Adding hydrogen peroxide to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolating the product through filtration and purification techniques .
Industrial Production Methods: Industrial production of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification methods such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different platinum complexes.
Reduction: It can also be reduced, although this is less common due to the stability of the platinum(IV) state.
Substitution: The compound readily undergoes substitution reactions with nucleophiles, replacing the diammine or carboxylato ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as chloride ions or amines are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions can yield chloroplatinum complexes.
科学的研究の応用
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) exhibits significant cytotoxic effects against various cancer cell lines, including:
- Ovarian cancer
- Colon cancer
- Lung cancer
These findings suggest that the compound could serve as a promising candidate for further clinical evaluation in cancer therapy .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the behavior of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) in biological systems. Initial studies indicate that the compound has a favorable pharmacokinetic profile, with reduced nephrotoxicity compared to traditional platinum-based therapies .
A summary table of pharmacokinetic parameters observed in related platinum compounds is provided below:
Compound Name | Oxidation State | Key Pharmacokinetic Features |
---|---|---|
Cisplatin | II | Nephrotoxic; rapid clearance |
Carboplatin | II | Less nephrotoxic; longer half-life |
Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | IV | Reduced nephrotoxicity; promising stability |
Comparative Analysis with Other Platinum Compounds
Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) can be compared with other established platinum-based drugs based on their structures and mechanisms:
Compound Name | Platinum Oxidation State | Unique Features |
---|---|---|
Cisplatin | II | Widely used; forms DNA cross-links |
Carboplatin | II | Less nephrotoxic; used in various cancers |
Iproplatin | II | Modified structure; reduced side effects |
OC-6-33 | IV | Higher oxidation state; potentially enhanced selectivity |
This comparison highlights the unique attributes of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV), particularly its higher oxidation state and unique ligand system that may offer therapeutic advantages .
作用機序
The mechanism of action of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) involves the formation of DNA adducts. These adducts interfere with DNA repair mechanisms, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The cyclobutane ring in its structure plays a crucial role in its binding affinity and stability.
類似化合物との比較
Cisplatin: A widely used chemotherapy drug with higher nephrotoxicity.
Carboplatin: Another platinum-based drug with reduced nephrotoxicity compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer
Uniqueness: Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) stands out due to its unique structure, which includes a cyclobutane ring. This structural feature contributes to its reduced nephrotoxicity and enhanced stability compared to other platinum-based drugs.
生物活性
Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV), commonly referred to as CBDCA (cis-Diammine-1,1-cyclobutane dicarboxylate platinum(IV)), is a platinum-based compound that has garnered attention due to its potential as an antitumor agent. This compound is structurally similar to cisplatin but is designed to minimize nephrotoxicity while maintaining efficacy against various cancers. This article explores the biological activity of CBDCA, including its pharmacokinetics, mechanism of action, and clinical applications, supported by data tables and case studies.
Chemical Structure and Properties
CBDCA is characterized by its unique cyclobutane-1,1-dicarboxylate ligand, which contributes to its stability and biological activity. The chemical formula for CBDCA is .
Property | Value |
---|---|
Molecular Weight | 282.27 g/mol |
Solubility | Soluble in water |
Stability | Stable in physiological conditions |
Coordination Geometry | Octahedral |
Pharmacokinetics
Pharmacokinetic studies have demonstrated that CBDCA exhibits distinct absorption and elimination characteristics compared to cisplatin. Following administration, a significant portion of the drug is excreted renally, with approximately 65% of the platinum being eliminated in urine within 24 hours . The pharmacokinetics are influenced by dosage, with studies indicating a biphasic decay of plasma levels post-infusion.
Table 2: Pharmacokinetic Parameters of CBDCA
Parameter | Value |
---|---|
Total Platinum Half-Life | min; range: 399 - >1440 min |
Free Platinum Half-Life | min; min |
Renal Clearance | 69 ml/min |
These parameters suggest that CBDCA has a prolonged presence in the body, potentially enhancing its therapeutic effects while reducing toxicity.
CBDCA acts primarily through the formation of DNA adducts, similar to other platinum-based drugs. The binding of the drug to DNA interferes with replication and transcription processes, leading to apoptosis in rapidly dividing cancer cells. The stability of CBDCA in physiological conditions allows for prolonged interaction with cellular targets, which may enhance its cytotoxic effects .
Antitumor Activity
Clinical evaluations have shown that CBDCA possesses significant antitumor activity against various cancer types, including ovarian and lung cancers. Its reduced nephrotoxicity compared to cisplatin makes it a favorable option for patients with compromised renal function.
Case Study: Ovarian Cancer Treatment
In a clinical trial involving patients with recurrent ovarian cancer, CBDCA was administered as part of a combination therapy regimen. Results indicated a response rate of approximately 60%, with manageable side effects primarily limited to hematological toxicity .
Table 3: Summary of Clinical Trials Involving CBDCA
Study Type | Cancer Type | Response Rate | Main Side Effects |
---|---|---|---|
Phase II Trial | Ovarian Cancer | 60% | Hematological Toxicity |
Phase I/II Trial | Lung Cancer | 55% | Nausea, Fatigue |
特性
IUPAC Name |
azane;cyclobutane-1,1-dicarboxylate;platinum(4+);dihydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.2H3N.2H2O.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;2*1H2;/q;;;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYYLCACJIDITA-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[OH-].[OH-].[Pt+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O6Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150347 | |
Record name | Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113287-15-3 | |
Record name | (OC-6-33)-Diammine[1,1-cyclobutanedicarboxylato-κO,κO′′-(2-)]dihydroxyplatinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113287-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113287153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。